ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiazole ring, a pyrrole moiety, and a tetrahydropyran ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole and tetrahydropyran moieties through sequential reactions. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Pyrrole Moiety: The pyrrole ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrole derivative reacts with an electrophilic intermediate.
Incorporation of the Tetrahydropyran Ring: This step may involve the use of a tetrahydropyran derivative, which can be coupled to the intermediate through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate: shares similarities with other thiazole derivatives, pyrrole-containing compounds, and tetrahydropyran-based molecules.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties
By exploring the synthesis, reactions, applications, and mechanisms of this compound, researchers can uncover new insights and develop innovative applications for this intriguing compound.
Biological Activity
Ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features multiple functional groups, including thiazole, pyrrole, and tetrahydropyran moieties. These structural components are known to enhance biological interactions, making the compound a candidate for various therapeutic applications.
Molecular Formula : C16H19N3O3S
Molecular Weight : 335.40 g/mol
CAS Number : 910443-67-3
Antitumor Activity
Thiazole-containing compounds have been extensively studied for their antitumor properties. This compound has shown promising results in cytotoxic assays against various cancer cell lines. The presence of the thiazole ring is crucial for its activity, as it contributes to the compound's ability to inhibit tumor growth.
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Ethyl 4-methyl-2-(...) | 1.61 ± 1.92 | A431 |
Compound X | 2.00 ± 0.50 | HepG2 |
Compound Y | 0.98 ± 0.30 | MCF7 |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing effective inhibition of growth.
Neuroprotective Effects
The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies have indicated that thiazole derivatives can modulate neuroinflammatory responses and may protect neuronal cells from apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions or one-pot synthesis strategies, which enhance efficiency and yield:
- Formation of Thiazole Ring : The initial step involves the condensation of appropriate precursors to form the thiazole nucleus.
- Pyrrole Incorporation : Subsequent reactions introduce the pyrrole moiety through electrophilic substitution methods.
- Final Acetylation and Esterification : The final steps involve acetylating the amine group and esterifying the carboxylic acid to yield the target compound.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, ethyl 4-methyl-2-(...) was tested against several cancer cell lines, showing significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . Molecular docking studies suggested strong binding affinity to key proteins involved in cell cycle regulation.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Properties
Molecular Formula |
C18H23N3O4S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H23N3O4S/c1-3-25-16(23)15-13(2)19-17(26-15)20-14(22)12-18(6-10-24-11-7-18)21-8-4-5-9-21/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,19,20,22) |
InChI Key |
DKSVVOHFSUWYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2(CCOCC2)N3C=CC=C3)C |
Origin of Product |
United States |
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